molecular formula C16H24O2 B12688345 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- CAS No. 4127-43-9

1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)-

Cat. No.: B12688345
CAS No.: 4127-43-9
M. Wt: 248.36 g/mol
InChI Key: IRXRAJHRWGDOTL-IIAWOOMASA-N
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Description

1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is a complex organic compound with a unique structure It features a cyclohexane ring with two hydroxyl groups at the 1 and 2 positions, a phenyl group at the 1 position, and a tert-butyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- typically involves the following steps:

    Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring, which can be achieved through various cyclization reactions.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced at the 1 and 2 positions through hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) and hydrogen peroxide (H2O2).

    Addition of Phenyl and tert-Butyl Groups: The phenyl and tert-butyl groups are added through Friedel-Crafts alkylation reactions, using reagents such as aluminum chloride (AlCl3) and tert-butyl chloride (t-BuCl).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl and tert-butyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: AlCl3, t-BuCl

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Cyclohexane derivatives

    Substitution: Various substituted cyclohexane derivatives

Scientific Research Applications

1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their structure and function. The phenyl and tert-butyl groups can interact with hydrophobic regions of proteins and other macromolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Cyclohexanediol, 4-methyl-1-(1-methylethyl)-: Similar structure but with a methyl group instead of a tert-butyl group.

    1,2-Cyclohexanediol, 4-ethenyl-, 2-formate: Similar structure but with an ethenyl group and a formate ester.

Uniqueness

1,2-Cyclohexanediol, 4-(1,1-dimethylethyl)-1-phenyl-, (1alpha,2alpha,4alpha)- is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.

Properties

CAS No.

4127-43-9

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

(1R,2R,4R)-4-tert-butyl-1-phenylcyclohexane-1,2-diol

InChI

InChI=1S/C16H24O2/c1-15(2,3)13-9-10-16(18,14(17)11-13)12-7-5-4-6-8-12/h4-8,13-14,17-18H,9-11H2,1-3H3/t13-,14-,16-/m1/s1

InChI Key

IRXRAJHRWGDOTL-IIAWOOMASA-N

Isomeric SMILES

CC(C)(C)[C@@H]1CC[C@]([C@@H](C1)O)(C2=CC=CC=C2)O

Canonical SMILES

CC(C)(C)C1CCC(C(C1)O)(C2=CC=CC=C2)O

Origin of Product

United States

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